![molecular formula C20H19NO2S2 B14617766 4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline CAS No. 60719-03-1](/img/structure/B14617766.png)
4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline is an organic compound characterized by the presence of methoxy and phenylsulfanyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(phenylsulfanyl)aniline
- 5-Methoxy-2-(phenylsulfanyl)aniline
- 4-Methoxy-2-(phenylsulfonyl)aniline
Uniqueness
4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline is unique due to the presence of dual phenylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
60719-03-1 |
|---|---|
Molecular Formula |
C20H19NO2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-methoxy-2-(5-methoxy-2-phenylsulfanylphenyl)sulfanylaniline |
InChI |
InChI=1S/C20H19NO2S2/c1-22-14-8-10-17(21)19(12-14)25-20-13-15(23-2)9-11-18(20)24-16-6-4-3-5-7-16/h3-13H,21H2,1-2H3 |
InChI Key |
BGWFHXFUTSDQSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SC2=C(C=CC(=C2)OC)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


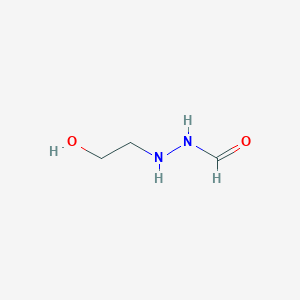
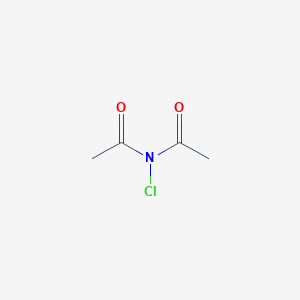
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
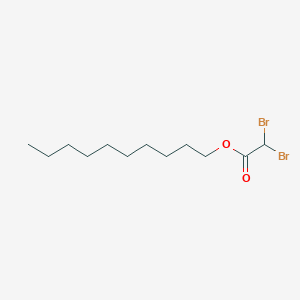
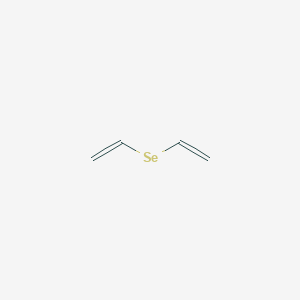
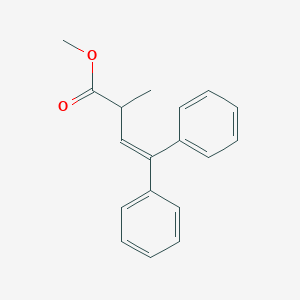
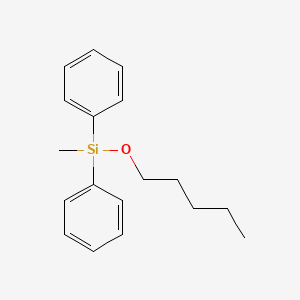
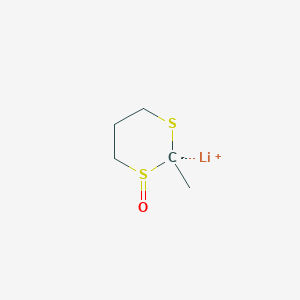
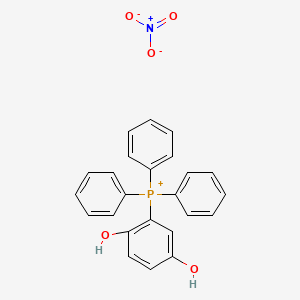


![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

